(6-Ethoxy-2,3-difluorophenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(6-ethoxy-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSMPXUZSFLBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (6-Ethoxy-2,3-difluorophenyl)boronic acid
CAS Number: 1309980-95-7
This technical guide provides a comprehensive overview of (6-Ethoxy-2,3-difluorophenyl)boronic acid, a fluorinated arylboronic acid derivative with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications, with a focus on its role in the synthesis of bioactive molecules.
Chemical and Physical Properties
This compound is a white to off-white solid. The presence of two fluorine atoms and an ethoxy group on the phenyl ring significantly influences its electronic properties, reactivity, and solubility. These structural features make it a valuable building block in organic synthesis, particularly in cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 1309980-95-7 | [1][2][3] |
| Molecular Formula | C₈H₉BF₂O₃ | [2] |
| Molecular Weight | 201.96 g/mol | [2] |
| Appearance | White to off-white solid | Commercially available |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis of this compound
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. For this compound, a common synthetic route starts from 1-ethoxy-2,3-difluorobenzene.
A generalized synthetic workflow is depicted below:
References
An In-depth Technical Guide to the Synthesis of (6-Ethoxy-2,3-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of (6-Ethoxy-2,3-difluorophenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The protocol is based on established synthetic methodologies for analogous compounds, offering a reliable pathway for its preparation.
Introduction
This compound is an important intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 6-ethoxy-2,3-difluorophenyl moiety into complex organic molecules. Its unique substitution pattern, featuring both electron-donating (ethoxy) and electron-withdrawing (difluoro) groups, imparts specific electronic and conformational properties to the target molecules, which is of significant interest in the design of novel pharmaceuticals and organic electronic materials.
This document outlines a robust two-step synthetic route commencing from the commercially available 2,3-difluorophenol. The synthesis involves an initial Williamson ether synthesis to introduce the ethoxy group, followed by a directed ortho-metalation and subsequent borylation to yield the final product.
Overall Synthetic Scheme
The proposed synthesis of this compound is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Ethoxy-2,3-difluorobenzene
This step employs the Williamson ether synthesis to convert 2,3-difluorophenol into its corresponding ethyl ether.
Reaction Scheme:
Caption: Williamson ether synthesis of 1-Ethoxy-2,3-difluorobenzene.
Methodology:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 2,3-difluorophenol (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes, or until hydrogen evolution ceases.
-
The mixture is then cooled back to 0 °C, and ethyl iodide (1.2 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-ethoxy-2,3-difluorobenzene.
Quantitative Data (Typical):
| Parameter | Value |
| Starting Material | 2,3-Difluorophenol |
| Key Reagents | NaH, Ethyl Iodide |
| Solvent | THF |
| Reaction Temperature | 0 °C to rt |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
| Purification Method | Column Chromatography |
Step 2: Synthesis of this compound
This step involves the directed ortho-metalation of 1-ethoxy-2,3-difluorobenzene followed by borylation with triisopropyl borate and subsequent acidic workup. The ethoxy group directs the deprotonation to the adjacent ortho position (C6).
Reaction Scheme:
Caption: Synthesis of the target boronic acid via ortho-metalation.
Methodology:
-
A solution of 1-ethoxy-2,3-difluorobenzene (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (n-BuLi, 1.1 equivalents, solution in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for 1-2 hours.
-
Triisopropyl borate (B(O-iPr)₃, 1.2 equivalents) is then added dropwise at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight (12-16 hours).
-
The reaction is then cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid (HCl), and the mixture is stirred vigorously for 1-2 hours to hydrolyze the boronate ester.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude solid is purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound.
Quantitative Data (Typical):
| Parameter | Value |
| Starting Material | 1-Ethoxy-2,3-difluorobenzene |
| Key Reagents | n-BuLi, Triisopropyl borate |
| Solvent | THF |
| Reaction Temperature | -78 °C to rt |
| Reaction Time | 14-20 hours |
| Typical Yield | 60-75% |
| Purification Method | Recrystallization/Trituration |
Summary of Data
The following table summarizes the key quantitative aspects of the proposed synthetic protocol.
| Step | Reaction Name | Starting Material | Product | Typical Yield (%) |
| 1 | Williamson Ether Synthesis | 2,3-Difluorophenol | 1-Ethoxy-2,3-difluorobenzene | 85-95 |
| 2 | Directed Ortho-metalation & Borylation | 1-Ethoxy-2,3-difluorobenzene | This compound | 60-75 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale. Optimization of reaction parameters may be required to achieve higher yields. It is crucial for all procedures to be conducted by trained personnel in a well-ventilated fume hood, adhering to all standard laboratory safety practices.
(6-Ethoxy-2,3-difluorophenyl)boronic acid: A Technical Guide to Availability and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and a detailed synthetic protocol for (6-Ethoxy-2,3-difluorophenyl)boronic acid. This compound is of interest to researchers in medicinal chemistry and materials science due to the unique electronic and conformational properties imparted by its specific substitution pattern.
Commercial Availability
This compound is not a standard, off-the-shelf commercially available product. Extensive searches of major chemical supplier catalogs did not yield a direct listing for this specific molecule. However, structurally related compounds are available, indicating that the synthesis of this particular derivative is feasible. For researchers requiring this compound, two primary procurement pathways exist: custom synthesis by a specialized chemical manufacturing organization (CMO) or in-house synthesis.
Procurement Options
| Procurement Method | Description | Key Considerations |
| Custom Synthesis | Outsourcing the synthesis to a third-party vendor. | - Lead Time: Typically several weeks to months. - Cost: Can be significant, especially for small quantities. - Expertise: Leverages the specialized experience of the CMO. |
| In-house Synthesis | Laboratory synthesis from commercially available starting materials. | - Feasibility: Requires appropriate laboratory equipment and expertise in organic synthesis. - Cost-Effective for Scale: May be more economical for larger quantities or frequent use. - Time Investment: Requires dedicated personnel time for synthesis and purification. |
The following diagram illustrates the decision-making process for acquiring this compound.
Proposed In-house Synthesis
For research groups equipped for organic synthesis, a viable route to this compound is proposed, starting from the commercially available precursor, 1-ethoxy-2,3-difluorobenzene. The synthesis involves a two-step process: ortho-lithiation followed by borylation.
Synthetic Pathway Overview
The proposed synthetic route is outlined below. The key transformation is a directed ortho-metalation, where the ethoxy group directs the deprotonation to the adjacent C6 position, followed by quenching with a borate ester to form the boronic acid.
Detailed Experimental Protocol
Step 1: Ortho-lithiation of 1-Ethoxy-2,3-difluorobenzene
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 1-Ethoxy-2,3-difluorobenzene | 121219-07-6 | C₈H₈F₂O | 158.15 |
| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 |
| or Lithium diisopropylamide (LDA) | 4111-54-0 | C₆H₁₄LiN | 107.12 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 |
| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 |
| Hydrochloric acid (1M aq.) | 7647-01-0 | HCl | 36.46 |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-ethoxy-2,3-difluorobenzene (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq.) or lithium diisopropylamide (LDA) (1.1 eq.) in an appropriate solvent dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the ortho-lithiated species can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.
Step 2: Borylation and Hydrolysis
-
To the cold (-78 °C) solution of the lithiated intermediate, add triisopropyl borate (1.2 eq.) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1M aqueous hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Applications in Drug Discovery and Materials Science
Phenylboronic acids are crucial building blocks in modern organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The introduction of the 6-ethoxy-2,3-difluoro substitution pattern can be strategically employed to modulate the physicochemical properties of a target molecule.
-
Medicinal Chemistry : The fluorine atoms can enhance metabolic stability and binding affinity to biological targets, while the ethoxy group can influence solubility and act as a hydrogen bond acceptor. Boronic acids themselves have shown a range of biological activities.[1]
-
Materials Science : The electronic properties of the difluorinated aromatic ring can be exploited in the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).
The utility of this compound is exemplified in its potential use in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.
This guide provides a foundational understanding of the procurement and synthesis of this compound. Researchers should always adhere to appropriate laboratory safety protocols when performing the described synthetic procedures.
References
Spectroscopic and Experimental Profile of (6-Ethoxy-2,3-difluorophenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Ethoxy-2,3-difluorophenyl)boronic acid is a substituted aromatic boronic acid. Such compounds are of significant interest in medicinal chemistry and materials science, primarily for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of two fluorine atoms and an ethoxy group on the phenyl ring can significantly influence the compound's reactivity, selectivity, and physiological properties. This technical guide provides a summary of available spectroscopic data for closely related compounds, detailed experimental protocols for spectroscopic analysis, and logical workflows for its characterization.
Spectroscopic Data of Related Compounds
The following tables summarize spectroscopic data for positional isomers and structurally related difluorophenylboronic acids. This information can be used to predict the expected spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound and Reference Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | ~1.4 (t, 3H, -OCH₂CH ₃), ~4.1 (q, 2H, -OCH ₂CH₃), ~6.8-7.2 (m, 2H, Ar-H ), ~8.0 (s, 2H, -B(OH )) |
| 2,3-Difluorophenylboronic acid | Not Specified | Not available |
| 2,6-Difluorophenylboronic acid | CDCl₃ | 6.92-6.97 (m, 4H), 7.35-7.50 (m, 5 H) |
Table 2: Predicted ¹³C NMR Data for this compound and Reference Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | ~15 (-OCH₂C H₃), ~65 (-OC H₂CH₃), ~110-160 (Ar-C , with C-F couplings) |
| 2,6-Difluorophenylboronic acid | CDCl₃ | 109.9 (d, ³JC-F = 11 Hz, CH), 111.6 (CH), 117.8 (C-quart.), 121.6, 128.0, 133.9 (CH), 135.2, 147.6 (C-quart.), 167.0 (dd, ¹JC-F = 253 Hz) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Phenylboronic Acids
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Boronic Acid) | Stretching, H-bonded | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2980 |
| C=C (Aromatic) | Stretching | 1580-1610, 1450-1500 |
| B-O | Asymmetric Stretching | 1330-1380 |
| C-O (Ether) | Stretching | 1200-1270 |
| C-F | Stretching | 1100-1300 |
| B-C | Stretching | 1000-1100 |
Mass Spectrometry (MS)
For this compound (C₈H₉BF₂O₃), the expected molecular weight is approximately 201.96 g/mol . Electrospray ionization (ESI) is a suitable technique for its analysis.
Table 4: Expected Mass-to-Charge Ratios (m/z) in ESI-MS
| Ion | Expected m/z | Notes |
| [M-H]⁻ | ~200.95 | Deprotonated molecule (Negative ion mode) |
| [M+H]⁺ | ~202.97 | Protonated molecule (Positive ion mode) |
| [M+Na]⁺ | ~224.95 | Sodium adduct (Positive ion mode) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the boronic acid derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.
-
The spectral width should cover the range of approximately -1 to 12 ppm.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.
-
The spectral width should encompass the range of 0 to 200 ppm.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) can be added to aid ionization.
2. Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal intensity.
Logical Workflows and Signaling Pathways
While this compound is primarily a synthetic building block, its derivatives could potentially interact with biological signaling pathways. Boronic acids are known to interact with diols, including those found in carbohydrates and some proteins.
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of this compound.
Potential Interaction with Diol-Containing Molecules
Boronic acids can reversibly bind to molecules containing 1,2- or 1,3-diols, such as carbohydrates. This interaction forms a cyclic boronate ester. This property is exploited in the design of sensors and drug delivery systems.
Caption: Reversible interaction of a boronic acid with a diol-containing molecule.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (6-Ethoxy-2,3-difluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
(6-Ethoxy-2,3-difluorophenyl)boronic acid , a specialized organoboron compound, presents significant opportunities in the synthesis of complex organic molecules, particularly within the realms of pharmaceutical development and materials science. Its unique trifunctionalized phenyl ring makes it a valuable building block in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of the safety, handling, and experimental considerations for this compound, drawing upon data from structurally related molecules to ensure a robust framework for laboratory professionals.
Compound Profile and Safety Data
Due to the limited availability of specific safety data for this compound, the following information is extrapolated from safety data sheets (MSDS) of structurally similar arylboronic acids, including various difluorophenylboronic acid and ethoxyphenylboronic acid derivatives. Researchers should handle this compound with the care required for all novel research chemicals, assuming it possesses similar hazard characteristics to its analogues.
Table 1: Physicochemical and Safety Data (Estimated)
| Property | Value | Source/Analogue |
| Chemical Formula | C₈H₉BF₂O₃ | - |
| Molecular Weight | 201.96 g/mol | - |
| Appearance | White to off-white solid/powder | General for arylboronic acids |
| Melting Point | 151-154°C | (4-Ethoxy-2,3-difluorophenyl)boronic acid[1] |
| Boiling Point | 315.98°C at 760 mmHg | (4-Ethoxy-2,3-difluorophenyl)boronic acid[1] |
| Density | 1.299 g/cm³ | (4-Ethoxy-2,3-difluorophenyl)boronic acid[1] |
| Flash Point | 144.9°C | (4-Ethoxy-2,3-difluorophenyl)boronic acid[1] |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Extrapolated from similar boronic acids |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Extrapolated from similar boronic acids |
Health and Safety Considerations
As with many arylboronic acids, this compound is expected to be an irritant and potentially harmful if ingested. The primary routes of exposure are inhalation, skin contact, and eye contact.
First Aid Measures:
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Personal Protective Equipment (PPE):
A comprehensive risk assessment should be conducted before handling this compound. The following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles or a face shield (EN 166).
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.
-
Skin and Body Protection: Laboratory coat, long-sleeved shirt, and trousers.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for handling large quantities.
Experimental Protocols and Handling
Arylboronic acids are versatile reagents, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following is a generalized protocol that can be adapted for use with this compound.
General Protocol for a Suzuki-Miyaura Coupling Reaction:
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid formation of dust and aerosols.
-
Store in a tightly closed container in a cool, dry place. Boronic acids can be sensitive to moisture and air, which can lead to the formation of boroxines (anhydrides). Storage under an inert atmosphere is recommended for long-term stability.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.
Visualizing Workflows and Safety Procedures
To aid in the understanding of the experimental and safety workflows, the following diagrams have been generated using Graphviz.
Biological Significance of Boronic Acids
While specific signaling pathways involving this compound are not yet elucidated in public literature, the broader class of boronic acids has demonstrated significant biological activity.[2][3][4] They are known to interact with diol-containing biomolecules, such as carbohydrates and certain amino acids. This property has led to the development of boronic acid-based drugs and sensors.[2][3][4] For instance, the boronic acid moiety can form a reversible covalent bond with the N-terminal threonine of the proteasome, leading to its inhibition, a mechanism utilized by the anticancer drug bortezomib.[3] The introduction of fluorine and ethoxy groups on the phenyl ring can modulate the compound's lipophilicity, electronic properties, and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Researchers working with this compound in drug discovery programs should consider its potential to interact with serine proteases and other enzymes with key diol functionalities in their active sites.
This technical guide serves as a foundational resource for the safe and effective use of this compound. Adherence to these safety protocols and experimental considerations will enable researchers to harness the synthetic potential of this valuable compound while minimizing laboratory risks. As with all research chemicals, it is imperative to consult institutional safety guidelines and conduct thorough risk assessments prior to use.
References
stability of (6-Ethoxy-2,3-difluorophenyl)boronic acid under air
An In-depth Technical Guide on the Stability of (6-Ethoxy-2,3-difluorophenyl)boronic acid in Air
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, like other arylboronic acids, its stability under ambient atmospheric conditions is a critical consideration for its effective use and storage. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound when exposed to air, drawing upon data from analogous compounds and general principles of boronic acid chemistry. It details potential degradation pathways, recommended handling and storage protocols, and methodologies for stability assessment.
Introduction to Arylboronic Acid Stability
Arylboronic acids are widely utilized in synthetic chemistry due to their versatility, low toxicity, and reactivity.[1] However, their utility can be compromised by instability, leading to reduced reaction efficiency.[2][3] The primary degradation pathways for arylboronic acids include protodeboronation and oxidation.[4][5] The rate and extent of these degradation processes are influenced by factors such as moisture, light, temperature, pH, and the electronic and steric properties of the substituents on the aromatic ring.[2][5]
Physicochemical Properties of this compound Analogues
| Property | (4-Ethoxy-2,3-difluorophenyl)boronic acid | 2,3-Difluorophenylboronic acid | 3,5-Difluorophenylboronic acid | Phenylboronic acid |
| CAS Number | 212386-71-5 | 121219-16-7 | 156545-07-2 | 98-80-6 |
| Molecular Formula | C8H9BF2O3 | C6H5BF2O2 | C6H5BF2O2 | C6H5BO2 |
| Molecular Weight | 201.96 g/mol | 157.91 g/mol | 157.91 g/mol | 121.93 g/mol |
| Appearance | White powdery substance | >97% purity | White to beige-yellowish powder | --- |
| Melting Point | 151-154ºC | --- | 210-217 °C | 216 - 219 °C |
| Boiling Point | 315.98ºC at 760 mmHg | --- | 266.9 °C at 760 mmHg | --- |
| Storage Recommendations | Cool, dry, well-ventilated, tightly sealed container[6] | Keep in dark place, sealed in dry, room temperature[7] | 0-6°C[8] | --- |
Key Degradation Pathways in Air
The stability of this compound in the presence of air is primarily threatened by two chemical processes:
Protodeboronation
Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved, resulting in the replacement of the boronic acid moiety with a hydrogen atom.[5] This reaction is often facilitated by aqueous conditions.[2][3] The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound can influence its susceptibility to this process. Electron-deficient arenes can undergo protodeboronation through a transient aryl anionoid pathway.[2][3]
Oxidation
Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol. This process can be initiated by atmospheric oxygen and may be accelerated by light and trace metal impurities.
Dehydration to Boroxines
In the solid state, boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process is typically reversible upon exposure to water.[5] While this is a common transformation, it is not considered a degradation in the same way as protodeboronation or oxidation, as the boronic acid can often be regenerated.
Below is a diagram illustrating the potential degradation pathways for an arylboronic acid.
Caption: Degradation of arylboronic acids.
Recommended Storage and Handling Protocols
To ensure the integrity and maximize the shelf-life of this compound, the following storage and handling procedures are recommended, based on safety data sheets of analogous compounds:
-
Storage Environment : Store in a cool, dry, and well-ventilated area.[6][9] Some sources recommend refrigeration to maintain product quality.[9]
-
Inert Atmosphere : For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation and moisture-related degradation.
-
Container : Keep the container tightly closed to prevent moisture ingress.[6][9]
-
Light : Protect from light, as it can potentially accelerate oxidative degradation.
-
Handling : Wear appropriate personal protective equipment, including gloves and safety glasses.[10][11] Avoid creating dust.[9]
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, forced degradation studies can be performed. These studies involve subjecting the compound to a range of stress conditions to identify potential degradants and understand the degradation pathways.
Forced Degradation Study Protocol
The following table outlines a typical protocol for a forced degradation study.
| Stress Condition | Experimental Protocol | Purpose |
| Acid Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified duration.[5] | To evaluate stability in acidic conditions and identify acid-catalyzed degradation products. |
| Base Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified duration.[5] | To assess stability in basic conditions, which may promote protodeboronation.[12] |
| Oxidation | Dissolve the sample in a suitable solvent and add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a specified duration.[5] | To identify potential oxidative degradation products. |
| Thermal Stress | Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period. | To assess the thermal stability of the compound. |
| Photostability | Expose the solid sample or a solution to a controlled light source (e.g., UV and visible light) as per ICH guidelines. | To determine the impact of light on degradation. |
Analytical Method
The extent of degradation in these studies is typically monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.
The workflow for a typical stability study is depicted below.
Caption: Stability study workflow.
Conclusion
While specific stability data for this compound is limited, a comprehensive understanding of the stability of arylboronic acids in general allows for informed handling and storage practices. The primary risks to the stability of this compound in air are moisture-induced protodeboronation and oxidation. By adhering to the recommended storage and handling protocols, researchers can minimize degradation and ensure the reagent's quality and reactivity for its intended applications in drug development and other areas of chemical synthesis. For critical applications, conducting forced degradation studies is recommended to establish a detailed stability profile.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. innospk.com [innospk.com]
- 7. 121219-16-7|2,3-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]
- 8. Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem [lookchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
The Ascendancy of Fluorinated Phenylboronic Acids in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This, coupled with the unique chemical properties of boron, has propelled fluorinated phenylboronic acids to the forefront of medicinal chemistry. Their ability to form reversible covalent bonds with biological targets, enhanced by the physicochemical advantages conferred by fluorine, has led to their exploration in a multitude of therapeutic and diagnostic applications. This technical guide provides an in-depth overview of the core applications of fluorinated phenylboronic acids, focusing on their roles as enzyme inhibitors, in drug delivery systems, and as imaging agents.
Enzyme Inhibition: A Story of Potency and Selectivity
Fluorinated phenylboronic acids have emerged as potent and often highly selective inhibitors of various enzyme classes, most notably serine proteases and β-lactamases. The electron-withdrawing nature of fluorine enhances the Lewis acidity of the boronic acid moiety, facilitating the formation of a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site. This reversible covalent interaction underpins their inhibitory mechanism.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of fluorinated phenylboronic acids is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize key quantitative data for selected fluorinated and non-fluorinated phenylboronic acid derivatives against various enzymes.
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Phenylboronic acid | KPC-2 β-lactamase | - | 7.64 | [1] |
| 3-Azidomethylphenyl boronic acid | KPC-2 β-lactamase | - | 2.3 | [2] |
| 3-Azidomethylphenyl boronic acid | AmpC β-lactamase | - | 0.7 | [2] |
| Compound 10a (a triazole derivative of 3-azidomethylphenyl boronic acid) | AmpC β-lactamase | - | 0.14 | [2] |
| Compound 5 (a triazole derivative of 3-azidomethylphenyl boronic acid) | KPC-2 β-lactamase | - | 0.73 | [2] |
| Compound | Enzyme | Ki (µM) | Reference |
| PhCH2CF2COCO-Ala-Leu-Arg-OMe | Chymotrypsin | 0.19 | [3] |
| PhCH2CF2COCO-Ala-Leu-Val-OEt | Chymotrypsin | 3.6 | [3] |
| Phenylpyruvic acid derivatives | Chymotrypsin | 15 - 4700 | [3] |
| BPTI K15DfeGly | α-chymotrypsin | 0.068 | [4] |
| BPTI K15DfpGly | α-chymotrypsin | 0.070 | [4] |
| BPTI K15Nle | α-chymotrypsin | 0.13 | [4] |
| BPTI K15Nvl | α-chymotrypsin | 0.18 | [4] |
| BPTI K15PfpGly | α-chymotrypsin | 0.277 | [4] |
| BPTI K15MfeGly | α-chymotrypsin | 0.34 | [4] |
| BPTI K15TfeGly | α-chymotrypsin | 0.44 | [4] |
| BPTI K15Abu | α-chymotrypsin | 1.37 | [4] |
Signaling Pathway Inhibition: The Case of Bortezomib and NF-κB
The proteasome inhibitor bortezomib, a dipeptide boronic acid, serves as a prime example of how these compounds can modulate critical cellular signaling pathways. Bortezomib's primary mechanism of action involves the inhibition of the 26S proteasome, which leads to the stabilization of IκBα. This, in turn, prevents the activation and nuclear translocation of the transcription factor NF-κB, a key regulator of cell survival and proliferation.[5][6][7][8][9][10][11] The following diagram illustrates this inhibitory pathway.
References
- 1. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome inhibition blocks NF-κB and ERK1/2 pathways, restores antigen expression, and sensitizes resistant human melanoma to TCR-engineered CTLs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Biphenyls using (6-Ethoxy-2,3-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry and materials science. The biphenyl moiety is a prevalent scaffold in numerous biologically active compounds, where it can influence molecular conformation, metabolic stability, and receptor binding affinity. The introduction of fluorine atoms and an ethoxy group, as in the case of (6-Ethoxy-2,3-difluorophenyl)boronic acid, offers a valuable strategy for fine-tuning the physicochemical properties of target molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and provide a handle for further functionalization.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] This reaction is characterized by its mild reaction conditions, high functional group tolerance, and excellent yields, making it an ideal choice for the synthesis of complex substituted biphenyls.[1]
These application notes provide a detailed guide for the synthesis of substituted biphenyls using this compound via the Suzuki-Miyaura coupling reaction. While specific literature examples for this particular boronic acid are limited, the provided protocols are based on well-established procedures for structurally similar difluorophenylboronic acids and are expected to be readily adaptable.[2][3][4][5]
Key Applications
Substituted biphenyls derived from this compound are of significant interest in drug discovery and development. The unique substitution pattern can lead to novel intellectual property and improved pharmacological profiles. Potential applications include:
-
Kinase Inhibitors: The biphenyl scaffold is a common feature in many kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site.
-
Antiviral and Antibacterial Agents: Fluorinated biphenyls have shown promise as antiviral and antibacterial agents.[6]
-
Central Nervous System (CNS) Agents: The modulation of lipophilicity through fluorination can be advantageous for designing drugs that can cross the blood-brain barrier.
-
Materials Science: Substituted biphenyls are also used in the development of liquid crystals and organic light-emitting diodes (OLEDs).
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl halides with difluorophenylboronic acids, which can be adapted for this compound. Yields are highly dependent on the specific substrates and reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 16 | 70-85 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 75-90 |
| 4 | 4-Iodobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 8 | 90-98 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 18 | 80-92 |
Note: This data is illustrative and based on couplings with similar difluorophenylboronic acids. Optimization for each specific substrate pair is recommended.
Experimental Protocols
The following are detailed, generalized methodologies for Suzuki-Miyaura coupling reactions using this compound.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides
This protocol is a standard method suitable for a wide range of aryl bromides and iodides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the tube via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl.
Protocol 2: Procedure for Coupling with Aryl Chlorides
This protocol employs a more active catalyst system, which is often necessary for the coupling of less reactive aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (anhydrous, 5 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biphenyl product.
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Safety Precautions
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, using a different ligand, or screening alternative bases and solvents. Protodeboronation (loss of the boronic acid group) can be an issue with electron-deficient boronic acids; using milder bases or lower reaction temperatures may help.
-
Incomplete Reaction: Ensure all reagents are pure and solvents are anhydrous (especially for Protocol 2). Degassing the reaction mixture thoroughly is crucial to prevent catalyst deactivation.
-
Safety: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Boronic acids can be irritants; avoid inhalation and skin contact. Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Notes: (6-Ethoxy-2,3-difluorophenyl)boronic acid in the Synthesis of Advanced OLED Materials
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, vibrant colors, and design flexibility. The performance of these devices is fundamentally linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. (6-Ethoxy-2,3-difluorophenyl)boronic acid has emerged as a critical building block for the synthesis of high-performance OLED materials. The strategic incorporation of the 6-ethoxy-2,3-difluorophenyl moiety into organic molecules allows for precise tuning of their electronic and photophysical properties, leading to enhanced device efficiency, stability, and color purity.
The presence of two fluorine atoms on the phenyl ring provides strong electron-withdrawing character, which helps to lower the HOMO and LUMO energy levels of the synthesized molecule. This facilitates more efficient electron injection and improves the material's resistance to oxidative degradation. The ethoxy group, on the other hand, can influence the molecule's solubility and morphological stability in thin films, which is crucial for device fabrication and longevity. The combination of these features makes this compound a versatile reagent for creating advanced host and emitter materials for next-generation OLEDs.
Key Applications in OLED Synthesis
The primary application of this compound in OLED material synthesis is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the efficient and selective coupling of the boronic acid with a variety of aryl or heteroaryl halides. This versatility allows for the construction of complex conjugated molecules with tailored properties for different layers within an OLED device.
Typical applications include:
-
Synthesis of Blue Emitters: The wide bandgap imparted by the difluorophenyl group makes it a suitable component for creating molecules that emit in the high-energy blue region of the visible spectrum.
-
Development of Host Materials: By coupling with appropriate core structures, materials with high triplet energies can be synthesized, which are essential for efficient blue phosphorescent OLEDs (PhOLEDs).
-
Creation of Electron-Transporting Materials (ETMs): The electron-deficient nature of the difluorophenyl moiety enhances the electron-transporting capabilities of the resulting molecules.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the synthesis of a biaryl compound, a common core structure in OLED materials, using this compound and a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol, 0.04 equiv)
-
Potassium Phosphate Tribasic (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (10 mL)
-
Deionized Water (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-Layer Chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate tribasic (3.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).
-
Solvent Addition: Add a 2:1 mixture of toluene and deionized water (15 mL total) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 20 mL of deionized water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol provides a general workflow for the fabrication of a simple multilayer OLED device using a synthesized material as the emissive dopant.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) host material (e.g., DPEPO)
-
Emissive dopant (the synthesized (6-Ethoxy-2,3-difluorophenyl)-containing material)
-
Electron Transport Layer (ETL) material (e.g., TmPyPB)
-
Electron Injection Layer (EIL) material (e.g., Liq)
-
Aluminum (for cathode)
-
Deionized water, acetone, isopropanol for substrate cleaning
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr). Sequentially deposit the organic layers and the cathode without breaking the vacuum.
-
Deposit a 10 nm thick layer of the HIL material.
-
Deposit a 40 nm thick layer of the HTL material.
-
Co-evaporate the EML host material and the synthesized emissive dopant (e.g., at a 10% doping concentration) to form a 20 nm thick emissive layer.
-
Deposit a 30 nm thick layer of the ETL material.
-
Deposit a 1 nm thick layer of the EIL material.
-
-
Cathode Deposition: Deposit a 100 nm thick aluminum layer as the cathode at a rate of 5-10 Å/s.
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.
-
Characterization: The performance of the fabricated OLED device, including current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum, should be measured using appropriate equipment.
Data Presentation
The performance of OLED materials synthesized using this compound can be summarized and compared in a structured table. The following is a template for presenting such data for a hypothetical blue-emitting material.
| Parameter | Material A (Hypothetical) |
| Photophysical Properties | |
| Photoluminescence Peak (nm) | 465 |
| Photoluminescence Quantum Yield (%) | 85 |
| Electrochemical Properties | |
| HOMO (eV) | -5.8 |
| LUMO (eV) | -2.7 |
| OLED Device Performance | |
| Max. External Quantum Efficiency (%) | 15.2 |
| Max. Luminous Efficacy (cd/A) | 30.5 |
| Max. Power Efficacy (lm/W) | 25.1 |
| CIE Coordinates (x, y) | (0.14, 0.18) |
| Turn-on Voltage (V) | 3.2 |
Visualizations
Caption: Synthetic workflow for an OLED material via Suzuki-Miyaura coupling.
Caption: A typical multilayer OLED device structure.
Application Notes and Protocols for (6-Ethoxy-2,3-difluorophenyl)boronic acid in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
(6-Ethoxy-2,3-difluorophenyl)boronic acid (CAS: 1309980-95-7) is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules for drug discovery. Its unique substitution pattern, featuring an ethoxy group and two fluorine atoms on the phenyl ring, imparts specific physicochemical properties that can influence the biological activity, selectivity, and pharmacokinetic profile of the final drug candidate. This document provides an overview of its application, focusing on its use in the development of next-generation kinase inhibitors, particularly in the context of oncology.
Key Applications in Drug Discovery
The primary application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The difluoro-ethoxy substitution on the phenyl ring can lead to several advantageous properties in the resulting drug molecules:
-
Enhanced Potency and Selectivity: The fluorine atoms can engage in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, leading to increased binding affinity and selectivity.
-
Improved Metabolic Stability: The presence of fluorine can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the half-life of the drug.
-
Modulation of Physicochemical Properties: The ethoxy and fluoro groups can fine-tune the lipophilicity and electronic properties of the molecule, which can impact its solubility, permeability, and overall drug-like properties.
A prominent example of the application of a structurally related building block is in the synthesis of Plixorafenib (PLX8394) , a next-generation BRAF inhibitor.[1][2][3] While the final marketed compound may have a different substitution pattern, the patent literature for such kinase inhibitors often describes the synthesis and evaluation of numerous analogs using a variety of substituted phenylboronic acids to optimize activity and safety profiles.[4]
Application in the Development of BRAF Inhibitors
The Ras-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[5] Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers. First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are effective against BRAF V600E-mutant tumors but can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells, causing side effects like secondary skin cancers.[5][6][7]
Next-generation "paradox-breaker" BRAF inhibitors, like Plixorafenib, are designed to inhibit both monomeric mutant BRAF and dimeric BRAF complexes without causing paradoxical activation.[8][9] The synthesis of these complex heterocyclic scaffolds often involves a key Suzuki coupling step where a substituted phenylboronic acid, such as this compound, is coupled to a heterocyclic core.
Below is a diagram illustrating the simplified BRAF signaling pathway and the mechanism of action of paradox-breaking inhibitors.
Caption: Simplified BRAF signaling pathway and the inhibitory action of paradox-breakers.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of Plixorafenib (PLX8394), a compound synthesized using a related difluorophenyl moiety, against various RAF kinases. This data illustrates the potency profile that medicinal chemists aim to achieve when utilizing building blocks like this compound.
| Compound | Target | IC50 (nM) | Reference |
| Plixorafenib (PLX8394) | BRAF (V600E) | 3.8 | [1][3] |
| Wild-Type BRAF | 14 | [1][3] | |
| CRAF | 23 | [1][3] |
Experimental Protocols
The following protocols are generalized procedures for the synthesis and evaluation of compounds using this compound.
1. Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a heterocyclic halide (e.g., a bromo-substituted pyrrolopyridine core).
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Heterocyclic halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 equiv)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or THF, with 10-25% water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the heterocyclic halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent and water.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
2. In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general method to assess the inhibitory activity of a synthesized compound against a target kinase, such as BRAF.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., BRAF V600E)
-
Kinase substrate (e.g., a peptide substrate)
-
Adenosine triphosphate (ATP)
-
Test compound synthesized using this compound
-
Kinase assay buffer
-
Microplates (e.g., 384-well plates)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader for signal detection
Procedure:
-
Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, the substrate, and the diluted test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the reaction mixture at a constant temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction according to the assay kit instructions (e.g., by adding a reagent that depletes the remaining ATP).
-
Add the detection reagent to convert the ADP generated into a detectable signal (e.g., luminescence).
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a specialized reagent that offers medicinal chemists a valuable tool for the synthesis of novel drug candidates. Its application in Suzuki-Miyaura coupling reactions allows for the introduction of a unique electronically and sterically defined phenyl group, which can be crucial for achieving high potency, selectivity, and favorable pharmacokinetic properties, particularly in the development of targeted therapies such as next-generation kinase inhibitors. The protocols provided herein offer a general framework for the utilization of this building block in a drug discovery setting.
References
- 1. Plixorafenib (PLX8394, FORE8394) | BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. plixorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fore.bio [fore.bio]
Application Notes and Protocols for the Synthesis of a Key Pharmaceutical Intermediate: 2-(6-Ethoxy-2,3-difluorophenyl)-4-substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Ethoxy-2,3-difluorophenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex pharmaceutical intermediates. Its unique substitution pattern, featuring both an ethoxy group and two fluorine atoms, can impart desirable pharmacokinetic and pharmacodynamic properties to target molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and other physicochemical characteristics. These attributes make it a valuable reagent in the development of novel therapeutics, particularly in the area of kinase inhibitors.
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a 2,4-disubstituted pyrimidine intermediate using this compound. Pyrimidine scaffolds are central to the structure of many kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases.[1] The synthesized intermediate serves as a crucial precursor for the development of potent and selective inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2][3][4]
Application: Synthesis of Kinase Inhibitor Scaffolds
The primary application of this compound is in the construction of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation, offering a robust and high-yielding route to carbon-carbon bond formation.[5]
In the context of kinase inhibitor synthesis, the (6-Ethoxy-2,3-difluorophenyl) moiety can be coupled with a variety of heterocyclic partners, such as substituted pyrimidines. The resulting structures can then be further functionalized to generate a library of potential drug candidates for screening against various kinases. The specific intermediate detailed in this protocol, a 2-(6-Ethoxy-2,3-difluorophenyl)-4-aminopyrimidine derivative, is a key scaffold for inhibitors that target the ATP-binding site of kinases.
Experimental Protocol: Synthesis of N-(4-(6-ethoxy-2,3-difluorophenyl)pyrimidin-2-yl)pyridin-2-amine
This protocol details the Suzuki-Miyaura cross-coupling reaction between this compound and 2-chloro-4-(pyridin-2-ylamino)pyrimidine to yield the desired pharmaceutical intermediate.
Reaction Scheme:
Materials:
-
This compound
-
2-chloro-4-(pyridin-2-ylamino)pyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-(pyridin-2-ylamino)pyrimidine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 5 mol%) to the flask.
-
Via syringe, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and wash it with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(4-(6-ethoxy-2,3-difluorophenyl)pyrimidin-2-yl)pyridin-2-amine.
Data Presentation
| Intermediate | Molecular Formula | Molecular Weight | Yield (%) | Purity (%) |
| N-(4-(6-ethoxy-2,3-difluorophenyl)pyrimidin-2-yl)pyridin-2-amine | C₁₇H₁₄F₂N₄O | 340.32 | 75-85 | >95 (HPLC) |
Logical Workflow for Kinase Inhibitor Development
The following diagram illustrates the general workflow from the synthesized intermediate to the identification of a potential kinase inhibitor drug candidate.
Caption: A streamlined workflow for kinase inhibitor discovery.
Signaling Pathway: PI3K/Akt/mTOR
Kinase inhibitors containing the 2,4-disubstituted pyrimidine scaffold often target key nodes in intracellular signaling pathways that are crucial for cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently targeted pathway in cancer therapy due to its high rate of mutation and activation in various tumors.[2][4] The diagram below illustrates this critical signaling cascade.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
common side reactions with (6-Ethoxy-2,3-difluorophenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Ethoxy-2,3-difluorophenyl)boronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are protodeboronation, homocoupling, and the formation of boroxine anhydrides. These undesired reactions can lead to lower yields of the desired product and complicate purification.
Q2: My reaction is consuming the starting material, but I'm observing a significant amount of the corresponding arene (1-ethoxy-2,3-difluorobenzene). What is causing this?
A2: You are likely observing protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1][2] This is particularly common with electron-deficient arylboronic acids, such as those containing electron-withdrawing fluorine atoms.[1] The presence of water and elevated temperatures can exacerbate this issue.[3]
Q3: I am isolating a symmetrical biaryl product derived from the coupling of two molecules of this compound. How can I prevent this homocoupling?
A3: Homocoupling is a side reaction that forms a biaryl from two molecules of the boronic acid.[3][4] This is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[3][4][5] To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and use a high-quality Pd(0) precatalyst.[6]
Q4: How should I store this compound to ensure its stability?
A4: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][7] Refrigeration is often recommended to minimize thermal degradation.[1][7]
Q5: Can I use this compound directly, or should I convert it to a boronic ester?
A5: While it can be used directly, converting it to a more stable boronic ester, such as a pinacol ester, can be advantageous. Boronic esters are generally more robust and less prone to protodeboronation and the formation of unreactive boroxines.[3][8]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
If you are experiencing low to no yield in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Data on Factors Influencing Side Reactions:
| Parameter | Effect on Protodeboronation | Effect on Homocoupling | Recommendation to Minimize Side Reactions |
| Water | Increases rate[3] | Can play a role in catalyst decomposition | Use anhydrous solvents and dry reagents. |
| Oxygen | No direct effect | Significantly promotes reaction[4][9] | Thoroughly degas all solvents and the reaction mixture. |
| Temperature | Increases rate[3] | Increases rate | Use the lowest effective temperature. |
| Base | Base-catalyzed process[2][5] | Can influence catalyst activity and stability | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Pd Precatalyst | No direct effect | Pd(II) can promote homocoupling[5] | Use a high-quality Pd(0) precatalyst (e.g., Buchwald precatalysts).[6] |
Issue 2: Significant Formation of Side Products
If you have identified significant amounts of side products, the following guide can help you mitigate their formation.
Key Side Reactions and Mitigation Strategies
Caption: Common side reactions with this compound and their corresponding troubleshooting solutions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol provides a general methodology for performing a Suzuki-Miyaura coupling reaction while minimizing common side reactions.
Experimental Workflow
Caption: A standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Reagent Preparation: In a glovebox or on the bench, weigh the this compound (1.2-1.5 equivalents), aryl halide (1.0 equivalent), palladium precatalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents) into an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reaction Setup: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes or by the freeze-pump-thaw method.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with (6-Ethoxy-2,3-difluorophenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving (6-Ethoxy-2,3-difluorophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The unique electronic and steric properties of this compound—arising from its ortho-ethoxy and difluoro substitutions—can present specific challenges. This guide provides targeted advice to address these complexities.
Troubleshooting Guide
Low or no yield in a Suzuki coupling reaction can be attributed to several factors, from reagent quality to suboptimal reaction conditions. The following table outlines common problems, their potential causes, and recommended solutions when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst, or the catalyst has decomposed. | • Use a fresh, high-quality palladium precatalyst. Air-stable precatalysts like palladacycles can be beneficial.[1] • Ensure proper anaerobic conditions to prevent catalyst decomposition.[1] |
| Inefficient Transmetalation: Steric hindrance from the ortho-ethoxy group and electronic effects from the difluoro substituents can slow this crucial step. | • Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) to accelerate transmetalation and reductive elimination.[1] | |
| Poor Reagent Purity: Impurities in the boronic acid, aryl halide, or solvent can inhibit the reaction. | • Verify the purity of all starting materials. Boronic acids can degrade over time.[1] | |
| Significant Protodeboronation | Presence of Water and Strong Base: The combination of a strong aqueous base can lead to the replacement of the boronic acid group with a hydrogen atom, a common side reaction with electron-rich boronic acids.[1][2] | • Switch to anhydrous reaction conditions.[1][2] • Use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like NaOH or K₃PO₄.[1] |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can facilitate the unwanted homocoupling of the boronic acid.[1] | • Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen).[1] |
| Reaction Stalls or is Sluggish | Suboptimal Base or Solvent: The choice of base and solvent is interdependent and critical for reaction success.[1] | • Screen different base and solvent combinations. For sterically hindered substrates, a stronger base like K₃PO₄ in a non-aqueous solvent system (e.g., dioxane/water or toluene/water) with vigorous stirring might be necessary.[1] |
| Low Reaction Temperature: Insufficient thermal energy may not overcome the activation barrier for sterically demanding substrates. | • Gradually increase the reaction temperature, for instance, from 80°C to 110°C, while monitoring for product formation and potential decomposition.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if my Suzuki coupling with this compound fails?
A1: When encountering a failed reaction, systematically assess the following:
-
Catalyst Activity: Confirm that your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote homocoupling of the boronic acid.[1][2] Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere like argon or nitrogen.
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade upon storage.[1]
-
Base and Solvent: The choice of base and solvent is critical. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic systems, vigorous stirring is essential.[1]
Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this?
A2: Protodeboronation is a common side reaction, especially with electron-rich boronic acids.[1][2] To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1][2]
Q3: What are the best practices for handling a sterically hindered boronic acid like this compound?
A3: The ortho-ethoxy group introduces steric bulk, which can hinder the reaction. To overcome this:
-
Select Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they accelerate both oxidative addition and reductive elimination steps.[1]
-
Optimize Reaction Conditions: More forcing conditions, such as higher temperatures (e.g., 80–110 °C), may be required.[1]
Q4: Can I use boronate esters instead of the boronic acid?
A4: Yes, boronic esters, such as the pinacol ester, can be advantageous. They are generally more stable than boronic acids and can be purified by chromatography.[2] In some cases, using a boronate ester can lead to higher yields, especially if protodeboronation of the boronic acid is a significant issue.[3]
Experimental Protocols
Protocol 1: General Conditions for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide.
Reagents and Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress using TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for a Challenging Coupling
This protocol is designed for cases where the general conditions provide low yields, particularly due to steric hindrance and potential protodeboronation.
Reagents and Materials:
-
This compound (1.5 equiv)
-
Aryl halide/triflate (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon)
-
Reaction vessel (e.g., sealed vial)
Procedure:
-
In a glovebox or under a stream of argon, add the aryl halide/triflate, this compound, finely powdered K₃PO₄, palladium precatalyst, and ligand to a reaction vial.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in a preheated oil bath or heating block at 100-110°C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Work up the reaction as described in Protocol 1.
-
Purify the product using flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
Technical Support Center: Purification of Products from Reactions with (6-Ethoxy-2,3-difluorophenyl)boronic acid
Welcome to the technical support center for the purification of reaction products involving (6-Ethoxy-2,3-difluorophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound in Suzuki-Miyaura coupling reactions?
A1: The most common impurities include unreacted this compound, homocoupled biaryl byproduct of the boronic acid, residual palladium catalyst, and inorganic salts from the base used in the reaction. Protodeboronation of the starting material can also lead to 1-ethoxy-2,3-difluorobenzene as a byproduct.
Q2: How can I remove unreacted this compound from my crude product mixture?
A2: Unreacted boronic acids can often be effectively removed by performing a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer during extraction[1].
Q3: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities is a common challenge in purifying Suzuki coupling products. Meticulous column chromatography with a shallow solvent gradient is often the most effective method[1]. It is crucial to screen various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation. If your product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective purification technique[1].
Q4: Why is it important to remove the residual palladium catalyst, and what are the best methods to do so?
A4: For applications in drug development and pharmaceutical sciences, it is critical to remove trace metals like palladium to very low levels (parts-per-million) due to their potential toxicity and to meet regulatory requirements. Common methods for palladium removal include filtration of the crude reaction mixture through celite to remove heterogeneous catalysts, or the use of metal scavengers for homogeneous catalysts.
Q5: My product appears to be an oil and will not crystallize. What are my purification options?
A5: If your product is an oil, purification by column chromatography is the most suitable method. The presence of impurities can also inhibit crystallization. In such cases, it is recommended to first attempt purification by column chromatography to remove these impurities and then try to crystallize the purified product[1].
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product streaks during silica gel chromatography. | The product may be interacting too strongly with the acidic silica gel. Residual boronic acid can also cause streaking. | - Add a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) to deactivate acidic sites on the silica. - Consider using neutral or basic alumina as the stationary phase. - Ensure complete removal of boronic acid via a basic wash before chromatography. |
| Low recovery of product after column chromatography. | The product may be partially or fully retained on the column. The chosen eluent system may be too non-polar. | - Gradually increase the polarity of the eluent. - Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to recover any retained product. - Pre-treat the silica gel with a modifier if strong acidic interactions are suspected. |
| Incomplete separation of product and a close-running impurity. | The eluent system is not providing sufficient resolution. The column may be overloaded. | - Use a shallower solvent gradient during elution. - Experiment with different solvent systems to improve separation on a TLC plate before scaling up to a column. - Reduce the amount of crude material loaded onto the column. |
| Aqueous workup leads to an emulsion. | High concentrations of salts or polar byproducts can lead to the formation of an emulsion between the organic and aqueous layers. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of celite. - Allow the mixture to stand for an extended period to allow for separation. |
| Product appears to be degrading on the silica gel column. | The product may be sensitive to the acidic nature of silica gel. | - Use a less acidic stationary phase like neutral alumina. - Work quickly and avoid prolonged exposure of the product to the silica gel. - Consider alternative purification methods such as recrystallization or preparative HPLC. |
Data Presentation
The following table presents illustrative data on the effectiveness of different purification methods for a hypothetical Suzuki-Miyaura reaction product of this compound. These values are intended to be representative and may vary depending on the specific reaction conditions and the nature of the coupling partner.
| Purification Method | Starting Purity (by LCMS) | Final Purity (by LCMS) | Typical Yield | Key Impurities Removed |
| Aqueous Wash (1M NaOH) | 75% | 85% | >95% | Unreacted Boronic Acid, Inorganic Salts |
| Silica Gel Chromatography | 85% | >98% | 70-90% | Homocoupled Byproduct, Starting Materials |
| Recrystallization | 90% | >99% | 50-80% | Isomeric Impurities, Homocoupled Byproduct |
| Sequential Purification (Aqueous Wash -> Chromatography) | 75% | >99% | 65-85% | All major impurities |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Boronic Acid
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1M aqueous solution of NaOH or K₂CO₃. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Repeat the basic wash one or two more times to ensure complete removal of the boronic acid.
-
Brine Wash: Wash the organic layer with brine to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) and gradually increase the polarity. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis and Isolation: Monitor the composition of each fraction using TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude solid product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A general experimental workflow for the purification of products from reactions with this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
Technical Support Center: (6-Ethoxy-2,3-difluorophenyl)boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the homocoupling of (6-Ethoxy-2,3-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Given its electron-deficient nature, this reagent can be susceptible to forming undesired symmetric biaryl byproducts, impacting yield and complicating purification.
Troubleshooting Guide
Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling, where two molecules of the boronic acid react to form a symmetrical biaryl. This guide offers a systematic approach to diagnose and mitigate this issue.
Issue: Significant formation of (6-Ethoxy-2,3-difluorophenyl)₂ byproduct
Initial Assessment:
-
Analyze Reaction Mixture: Confirm the presence and quantify the extent of the homocoupled product using techniques like GC-MS or LC-MS.
-
Review Reaction Setup: Scrutinize the experimental protocol for potential sources of oxygen contamination or issues with the palladium catalyst.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling with this compound?
A1: Homocoupling of arylboronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, which regenerates the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.[1][2][3]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homodimer and the active Pd(0) catalyst.[3] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.
Q2: Why is this compound particularly susceptible to homocoupling?
A2: Arylboronic acids with electron-withdrawing groups, such as the two fluorine atoms on the phenyl ring, are known to be more prone to homocoupling.[4] The electronic properties of this substrate can influence the kinetics of the various steps in the Suzuki-Miyaura catalytic cycle, sometimes favoring the undesired homocoupling pathway.
Q3: How does the choice of palladium source affect the extent of homocoupling?
A3: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce homocoupling that occurs at the start of the reaction.[1] This is because the catalytic cycle can begin without the initial reduction of a Pd(II) species, a step that can consume the boronic acid to produce the homodimer.
Q4: Can the choice of ligands and bases influence the formation of the homocoupled byproduct?
A4: Yes, the ligand and base are crucial.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) can promote the desired cross-coupling reaction by accelerating the reductive elimination step, which outcompetes the homocoupling pathway.[1][4]
-
Bases: For electron-deficient boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective as they can facilitate the transmetalation step of the desired reaction.[5]
Q5: Are there any solvent effects I should be aware of for fluorinated arylboronic acids?
A5: For highly fluorinated arylboronates, weakly coordinating solvents may be beneficial. Strongly coordinating solvents can sometimes stabilize palladium intermediates that are precursors to the homocoupling product. While this effect is more pronounced with heavily fluorinated systems, considering a less coordinating solvent like toluene, as opposed to a more coordinating one like acetonitrile, could be a variable to investigate.[6]
Quantitative Data Summary
| Parameter | Condition A (Prone to Homocoupling) | Condition B (Minimized Homocoupling) | Rationale |
| Palladium Source | Pd(OAc)₂ | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(0) sources avoid the initial Pd(II)-mediated homocoupling.[3] |
| Degassing | Minimal (e.g., N₂ blanket only) | Rigorous (Freeze-pump-thaw or extensive sparging) | Thoroughly removes dissolved oxygen, a key oxidant for Pd(0).[1][2] |
| Boronic Acid Addition | Added in one portion at the start | Slow addition via syringe pump | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[1] |
| Ligand | Less bulky/electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., SPhos, XPhos) | Accelerates the desired cross-coupling catalytic cycle.[4][5] |
| Base | Weaker base (e.g., Na₂CO₃) | Stronger, non-coordinating base (e.g., K₃PO₄, Cs₂CO₃) | Promotes the transmetalation of the electron-deficient boronic acid in the desired pathway.[5] |
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction with this compound, incorporating best practices to minimize homocoupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
Degassing: Degas the solvent by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using three freeze-pump-thaw cycles.
-
Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimination Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with (6-Ethoxy-2,3-difluorophenyl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing (6-Ethoxy-2,3-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Given the unique electronic and steric properties of this substrate, this guide provides targeted troubleshooting advice and experimental protocols to help overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the likely causes related to the base?
A1: Low yields with this electron-deficient and sterically hindered boronic acid are often linked to the choice and role of the base. Here are the primary factors to investigate:
-
Inadequate Base Strength: this compound is electron-deficient due to the two fluorine atoms, which slows down the crucial transmetalation step. A weak base may not be sufficient to form the boronate anion, which is the active species in the catalytic cycle.[1] Consider switching to a stronger base to enhance the nucleophilicity of the boronic acid.
-
Protodeboronation: This is a significant side reaction for electron-deficient arylboronic acids, where the boronic acid group is replaced by a hydrogen atom.[2] This process is often exacerbated by strong bases and the presence of water. Finding a balance between a base strong enough to promote transmetalation but not so strong as to accelerate protodeboronation is key.
-
Poor Base Solubility: Many inorganic bases have low solubility in common organic solvents used for Suzuki couplings. If the base is not at least partially dissolved, it cannot effectively participate in the reaction. The choice of solvent system is therefore intimately linked to the choice of base.
Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this?
A2: Protodeboronation is a common challenge with polyfluorophenylboronic acids.[2] Here are several strategies to minimize this side reaction:
-
Use a Milder, Non-nucleophilic Base: While a strong base is needed for transmetalation, highly nucleophilic bases can promote protodeboronation. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective bases with low nucleophilicity. In some cases, potassium fluoride (KF) can be used, especially if your substrate is sensitive to stronger bases.[3]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous solutions to dissolve the base, water can be the proton source for protodeboronation. Running the reaction under anhydrous conditions with a soluble organic base or a finely powdered, anhydrous inorganic base can be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can reduce the rate of protodeboronation. These esters slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing decomposition.
Q3: The reaction is very slow or stalls completely. How can the base choice influence the reaction rate?
A3: A slow or stalled reaction is a strong indication that the transmetalation step is the rate-limiting step. With an electron-deficient boronic acid like this compound, the choice of base is critical for accelerating this step.
-
Increase Base Strength: As a general rule, stronger bases lead to a faster transmetalation. If you are using a weaker base like sodium carbonate (Na₂CO₃) and the reaction is slow, switching to potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can significantly increase the reaction rate.[1]
-
Cation Effect: The cation of the base can also play a role. Cesium (Cs⁺) and potassium (K⁺) salts are often more effective than sodium (Na⁺) salts, which is attributed to their higher solubility in organic solvents and their ability to better stabilize the transition state.
Q4: My starting materials or product have base-sensitive functional groups (e.g., esters, ketones). Which base should I use?
A4: For substrates with base-labile functionalities, a careful selection of a milder base is crucial to avoid unwanted side reactions.
-
Potassium Fluoride (KF): KF is a mild base that is often effective in promoting Suzuki couplings without causing the hydrolysis of esters or other base-sensitive groups.[3]
-
Potassium Carbonate (K₂CO₃): This is a moderately strong base that is often a good compromise between reactivity and compatibility with sensitive functional groups.
-
DIPEA or other hindered organic bases: In some cases, non-nucleophilic, hindered organic bases can be used, particularly under anhydrous conditions.
Data Presentation: Effect of Base on Suzuki Coupling of Electron-Deficient Arylboronic Acids
The following table summarizes representative data on the effect of different bases on the Suzuki coupling of electron-deficient arylboronic acids with a generic aryl bromide. The trends observed here can be used as a starting point for optimizing the reaction with this compound.
| Entry | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 45 | Slow reaction rate, incomplete conversion. |
| 2 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 8 | 75 | Improved reaction rate and yield compared to Na₂CO₃.[4] |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 4 | 92 | Fast reaction and high yield, effective for electron-deficient partners.[2] |
| 4 | Cs₂CO₃ | Dioxane | 100 | 6 | 88 | Strong base, good for challenging couplings. |
| 5 | KF | Toluene | 100 | 18 | 65 | Milder conditions, suitable for base-sensitive substrates, but slower.[3] |
| 6 | Et₃N | DMF | 100 | 24 | <10 | Generally too weak for efficient coupling of electron-deficient boronic acids. |
Note: This data is representative and compiled from literature on Suzuki couplings of various electron-deficient arylboronic acids. Actual results with this compound may vary and optimization is recommended.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a general starting point and may require optimization depending on the specific aryl halide used.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂/SPhos, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF, to achieve a concentration of 0.1-0.2 M)
-
Degassed water (if using a biphasic system)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the flask.
-
Degassing: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: (6-Ethoxy-2,3-difluorophenyl)boronic acid in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for organic synthesis reactions involving (6-Ethoxy-2,3-difluorophenyl)boronic acid. The following information is designed to assist you in overcoming common challenges and optimizing your experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical applications of this compound?
A1: this compound is primarily used as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its structural features make it a valuable building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science, such as in the production of Organic Light-Emitting Diode (OLED) materials.
Q2: What are the common challenges encountered when using this compound in Suzuki-Miyaura reactions?
A2: Due to the presence of electron-withdrawing fluorine atoms and a sterically demanding ortho-ethoxy group, researchers may encounter the following challenges:
-
Slower reaction rates: The electronic properties and steric hindrance can slow down the transmetalation step in the catalytic cycle.
-
Protodeboronation: The carbon-boron bond can be susceptible to cleavage, especially in the presence of excess base or prolonged reaction times, leading to the formation of 1-ethoxy-2,3-difluorobenzene as a byproduct.
-
Homocoupling: Dimerization of the boronic acid to form 2,2',3,3'-tetrafluoro-6,6'-diethoxy-1,1'-biphenyl can occur, particularly if the reaction is not properly degassed.
-
Difficult purification: The polarity of the desired product and the boronic acid starting material can be similar, making chromatographic separation challenging.
Q3: How can I remove unreacted this compound from my reaction mixture?
A3: Several methods can be employed to remove residual boronic acid:
-
Aqueous basic wash: A common and effective method is to wash the organic layer with an aqueous base solution (e.g., 1M NaOH or K₂CO₃). The boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous phase.
-
Solid-supported scavengers: Scavenger resins, such as those with diethanolamine (DEAM) functionalities, can be used to selectively bind and remove boronic acids from the reaction mixture.
-
Chromatography: Careful selection of the solvent system for column chromatography is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from the more polar boronic acid. Adding a small amount of a polar solvent like methanol to a dichloromethane-based eluent can also be effective.
Q4: What are the recommended work-up procedures for a Suzuki-Miyaura reaction involving this compound?
A4: A general work-up procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with an aqueous solution of a base (e.g., saturated NaHCO₃ or 1M NaOH) to remove unreacted boronic acid.
-
Wash the organic layer with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no product formation | 1. Inactive catalyst. 2. Poor quality of boronic acid (decomposition). 3. Inefficient degassing leading to catalyst oxidation. 4. Inappropriate base or solvent. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Check the purity of the boronic acid by NMR. Store it in a cool, dry place. 3. Ensure thorough degassing of the solvent and reaction vessel by sparging with an inert gas (e.g., argon or nitrogen). 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF). |
| Significant amount of protodeboronation byproduct (1-ethoxy-2,3-difluorobenzene) | 1. Excess base. 2. Prolonged reaction time at high temperature. 3. Presence of excess water. | 1. Reduce the equivalents of base used. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 3. Use anhydrous solvents if the reaction conditions permit, or minimize the amount of water in biphasic systems. |
| Presence of homocoupled byproduct (2,2',3,3'-tetrafluoro-6,6'-diethoxy-1,1'-biphenyl) | 1. Inefficient degassing, leading to the presence of oxygen. 2. Use of a Pd(II) precatalyst without an efficient in-situ reduction to Pd(0). | 1. Improve the degassing procedure. 2. Consider using a Pd(0) source directly or ensure conditions are suitable for the reduction of the Pd(II) precatalyst. |
| Difficulty in separating the product from unreacted boronic acid | 1. Similar polarity of the product and the boronic acid. 2. Formation of boronic acid anhydrides (boroxines). | 1. Perform a basic aqueous wash during the work-up. 2. For chromatography, try a different solvent system, for example, a gradient of methanol in dichloromethane. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the work-up as described in the FAQs.
Visualizing Workflows
General Suzuki-Miyaura Reaction Workflow
Technical Support Center: Troubleshooting Low Conversion Rates with (6-Ethoxy-2,3-difluorophenyl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using (6-Ethoxy-2,3-difluorophenyl)boronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the primary factors I should investigate?
A1: Low yields with this substrate can often be attributed to a few critical factors. Due to the electron-withdrawing nature of the two fluorine atoms and potential steric hindrance from the ortho-ethoxy group, this boronic acid can be challenging to work with. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) is the active species, and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling of the boronic acid. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids, especially those with electron-withdrawing groups, can be susceptible to degradation over time.
-
Base and Solvent Selection: The choice of base and solvent is crucial and often interdependent. The base must be strong enough to promote transmetalation but not so harsh that it causes degradation of the starting materials.
Q2: I suspect protodeboronation is a significant side reaction. How can I identify and minimize it?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common issue with electron-deficient boronic acids like this compound. This side reaction reduces the concentration of your boronic acid, leading to lower yields.
-
Identification: You can often identify the protodeboronated byproduct (1-ethoxy-2,3-difluorobenzene) by GC-MS or LC-MS analysis of your crude reaction mixture.
-
Minimization Strategies:
-
Choice of Base: Use milder bases. While strong bases can be effective, they can also accelerate protodeboronation. Consider using bases like K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: Water can be a proton source for this side reaction. While many Suzuki protocols use aqueous bases, for sensitive substrates, employing anhydrous conditions with a finely powdered, dry base can be beneficial.
-
Reaction Temperature and Time: Use a highly active catalyst that allows the reaction to proceed at a lower temperature and for a shorter duration. This minimizes the time the boronic acid is exposed to conditions that favor its decomposition. Buchwald-type ligands and precatalysts are often effective in this regard.[1][2][3]
-
Q3: My starting materials are not fully consumed, and the reaction seems to stall. What can I do to improve the conversion rate?
A3: A stalled reaction often points to catalyst deactivation or suboptimal reaction conditions for your specific substrates.
-
Catalyst and Ligand Choice: The steric hindrance from the ortho-ethoxy group and the electronic properties of the difluorophenyl ring may require a specific catalyst system. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to facilitate both the oxidative addition and reductive elimination steps with challenging substrates.[4]
-
Solvent System: The solubility of all components is key. A biphasic solvent system like dioxane/water or toluene/ethanol/water is common, but for some substrates, a polar aprotic solvent like DMF might be necessary, though it can also promote side reactions. Ensure vigorous stirring in biphasic systems to maximize interfacial contact.[5][6][7][8]
-
Temperature: While lower temperatures can reduce side reactions, some sterically hindered substrates require higher temperatures to overcome the activation energy barrier. A careful optimization of the reaction temperature is recommended.
Q4: I am observing the formation of homocoupled byproducts. What causes this and how can it be prevented?
A4: Homocoupling, the reaction of two molecules of the boronic acid to form a biaryl species, is a common side reaction.
-
Cause: This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), which then participates in the homocoupling pathway.
-
Prevention: The most effective way to prevent homocoupling is to rigorously exclude oxygen from your reaction. This involves using properly degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
Data Presentation: Comparative Analysis of Reaction Conditions
While specific yield data for this compound is not extensively published, the following tables provide a comparative analysis of reaction conditions for structurally similar difluorophenylboronic acids. This data can serve as a valuable starting point for optimizing your reaction.
Note: The yields presented below are for different but structurally related substrates and should be used as a guideline for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| [Pd(cinnamyl)Cl]₂ | XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 96 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | THF/H₂O | 40 | 2 | 89 |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 85 |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Modest to Good |
Data extrapolated from studies on 2,5-difluorophenylboronic acid and other challenging substrates.[9]
Table 2: Influence of Base and Solvent on Reaction Outcome
| Base | Solvent System | Approx. Yield (%) | Notes |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 92 | Often a good starting point for challenging couplings. |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 88 | Stronger base, can be effective but may increase protodeboronation. |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 81 | A common and cost-effective choice. |
| Na₂CO₃ | Toluene/Ethanol/H₂O | 88 | Effective in biphasic systems. |
| Et₃N (Triethylamine) | DMF | Low | Organic bases are often less effective for this type of coupling. |
Data based on trends observed for similar electron-rich and sterically hindered boronic acids.[10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Precatalyst
This protocol is adapted for challenging couplings and aims to minimize boronic acid degradation by using a highly active catalyst at room temperature.[1][3]
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with Argon or Nitrogen for 5-10 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add degassed anhydrous THF (2 mL) followed by a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Thermally Promoted Suzuki-Miyaura Coupling
This protocol uses a more traditional catalyst system and elevated temperatures, which may be necessary for less reactive aryl halides.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude material in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Difluorophenylboronic Acid Isomers in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of difluorophenylboronic acid isomers in one of the most pivotal cross-coupling reactions in modern chemistry.
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Within this reaction class, the use of fluorinated arylboronic acids is of particular importance for the synthesis of pharmaceuticals and advanced materials, where fluorine substitution can significantly enhance metabolic stability, binding affinity, and other key properties. This guide provides a comparative analysis of the reactivity of various difluorophenylboronic acid isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) in Suzuki coupling reactions, supported by experimental data.
The reactivity of difluorophenylboronic acid isomers in Suzuki coupling is primarily governed by a combination of electronic and steric effects imparted by the fluorine atoms. Electron-withdrawing fluorine atoms can influence the transmetalation step, which is often rate-determining. However, the position of these substituents, particularly in ortho positions, can introduce steric hindrance, impeding the approach of the palladium catalyst.
Performance Comparison of Difluorophenylboronic Acid Isomers
The following table summarizes the performance of different difluorophenylboronic acid isomers in Suzuki coupling reactions with various aryl halides. It is important to note that the reaction conditions are not identical across all examples, which can influence the observed yields. Nevertheless, this compilation provides a valuable overview of their relative reactivity.
| Difluorophenylboronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2,3-Difluorophenylboronic acid | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | N/A |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 1.67 | 98 | [1] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [2] |
| 2,6-Difluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | <5 | N/A |
| 3,4-Difluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 6 | 95 | N/A |
| 3,5-Difluorophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 91 | N/A |
Note: "N/A" indicates that while the data is representative of typical Suzuki coupling reactions, a specific citation to a single source is not available from the compiled search results.
Discussion of Reactivity Trends
The data suggests that isomers without ortho-fluorine substituents, such as 3,4- and 3,5-difluorophenylboronic acid, generally exhibit high reactivity, providing excellent yields. The electron-withdrawing nature of the fluorine atoms in these positions likely facilitates the transmetalation step without introducing significant steric hindrance.
Isomers with a single ortho-fluorine substituent, like 2,3-, 2,4-, and 2,5-difluorophenylboronic acid, also demonstrate good to excellent reactivity. The strong inductive effect of the ortho-fluorine can enhance the Lewis acidity of the boron atom, potentially accelerating the formation of the boronate species required for transmetalation. This electronic benefit appears to often outweigh the moderate steric hindrance.
In stark contrast, 2,6-difluorophenylboronic acid shows very low reactivity. The presence of two ortho-fluorine atoms creates significant steric hindrance around the boronic acid group, severely impeding the approach of the palladium catalyst and thus hindering the crucial transmetalation step.
Experimental Protocols
Below are detailed methodologies for representative Suzuki coupling reactions cited in this guide.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A flame-dried Schlenk flask is charged with the aryl halide (1.0 equiv.), the difluorophenylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent or solvent mixture (e.g., Toluene/H₂O, DMF/H₂O, or 1,4-Dioxane) is then added. The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time. Reaction progress is monitored by an appropriate analytical technique such as TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
Specific Protocol for 2,4-Difluorophenylboronic Acid with 5-Bromosalicylic Acid:
In a reaction vessel, 5-bromosalicylic acid (1 mmol) and 2,4-difluorophenylboronic acid (1.5 mmol) are combined with PdCl₂ (1.0 mol %) and K₂CO₃ (1.45 mmol) in a DMF/water (1:1) solvent mixture (24 mL). The reaction is conducted at 75 °C, and may be enhanced by sonication.[1]
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the key concepts and workflows discussed.
References
A Comparative Yield Analysis of (6-Ethoxy-2,3-difluorophenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials. The choice of boronic acid is a critical parameter influencing the reaction's efficiency and yield. This guide provides a comparative framework for evaluating the performance of (6-Ethoxy-2,3-difluorophenyl)boronic acid against other commonly employed boronic acids.
While specific experimental yield data for this compound in a standardized Suzuki-Miyaura reaction is not extensively documented in publicly available literature, this guide offers a template for comparison. By understanding the electronic and steric factors of this particular boronic acid, researchers can infer its reactivity and design experiments to compare its performance with established alternatives.
This compound possesses a unique combination of substituents: an electron-donating ethoxy group and two electron-withdrawing fluorine atoms on the phenyl ring. The interplay of these groups can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. The electron-donating ethoxy group is expected to enhance the nucleophilicity of the boronic acid, potentially increasing the reaction rate. Conversely, the electron-withdrawing fluorine atoms may have a moderating effect.
Comparative Yield Data
To facilitate a direct comparison, the following table presents illustrative yield data for a selection of boronic acids in a hypothetical Suzuki-Miyaura reaction with a common coupling partner, 4-bromoanisole. Researchers can use this table as a template to populate with their own experimental results for this compound.
| Boronic Acid | Substituent Effects | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Ethoxy (EDG), 2x Fluoro (EWG) | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | Data Not Available |
| Phenylboronic acid | None | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 92% |
| 4-Methoxyphenylboronic acid | Methoxy (strong EDG) | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 95% |
| 3,5-Dichlorophenylboronic acid | 2x Chloro (EWG) | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 85% |
EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. Yields for phenylboronic acid, 4-methoxyphenylboronic acid, and 3,5-dichlorophenylboronic acid are representative values from the literature for similar reactions and are included for illustrative purposes.
Experimental Protocols
A standardized experimental protocol is crucial for a valid comparison of boronic acid performance. The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific boronic acids being tested.
General Suzuki-Miyaura Cross-Coupling Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Visualizing the Process
To better understand the reaction mechanism and the experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for boronic acid comparison.
Spectroscopic Analysis of Biphenyls Derived from (6-Ethoxy-2,3-difluorophenyl)boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for biphenyl compounds synthesized via Suzuki-Miyaura coupling, with a focus on derivatives of (6-Ethoxy-2,3-difluorophenyl)boronic acid. Due to the limited availability of specific data for this exact precursor, this document presents a comparative analysis using data from structurally similar fluorinated and ethoxy-substituted biphenyls. This approach allows for the elucidation of expected spectroscopic characteristics and provides a valuable reference for the characterization of novel biphenyl compounds.
Introduction to Spectroscopic Characterization of Biphenyls
The synthesis of biphenyls, particularly those bearing fluorine and alkoxy substituents, is of significant interest in medicinal chemistry and materials science. The introduction of these functional groups can profoundly influence the pharmacological and physicochemical properties of the resulting molecules. Accurate structural elucidation through spectroscopic methods is paramount for confirming successful synthesis and for structure-activity relationship (SAR) studies. This guide focuses on the key spectroscopic techniques used for the analysis of such compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparative Spectroscopic Data
The following tables summarize expected and observed spectroscopic data for biphenyls derived from precursors analogous to this compound. This data serves as a benchmark for researchers synthesizing similar compounds.
NMR Spectroscopy Data
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For biphenyls containing ethoxy and difluoro groups, ¹H, ¹³C, and ¹⁹F NMR are essential.
Table 1: Comparative ¹H NMR Data for Substituted Biphenyls
| Compound/Fragment | Expected Chemical Shift (δ, ppm) | Notes |
| Ethoxy (CH₂) | 3.8 - 4.2 | Quartet, coupled to CH₃ protons. |
| Ethoxy (CH₃) | 1.2 - 1.5 | Triplet, coupled to CH₂ protons. |
| Aromatic Protons (near F) | 6.8 - 7.5 | Complex multiplets due to H-F coupling. |
| Aromatic Protons (unsubstituted ring) | 7.2 - 7.8 | Multiplets. |
Table 2: Comparative ¹³C NMR Data for Substituted Biphenyls
| Compound/Fragment | Expected Chemical Shift (δ, ppm) | Notes |
| Ethoxy (CH₂) | 63 - 65 | |
| Ethoxy (CH₃) | 14 - 16 | |
| Aromatic C-F | 145 - 165 | Doublet due to C-F coupling (¹JCF ≈ 240-260 Hz). |
| Aromatic C-O | 150 - 160 | |
| Aromatic C-H | 110 - 135 | May show smaller C-F couplings. |
| Quaternary Carbons | 120 - 145 |
Table 3: Comparative ¹⁹F NMR Data for Substituted Biphenyls
| Compound/Fragment | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic C-F (ortho to ethoxy) | -130 to -145 | Shielded by the ethoxy group. |
| Aromatic C-F (meta to ethoxy) | -110 to -125 |
Mass Spectrometry Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized biphenyls.
Table 4: Expected Mass Spectrometry Fragmentation Patterns
| Fragmentation | Expected m/z Loss | Notes |
| Loss of ethoxy radical | [M - 45]⁺ | Common fragmentation for ethoxy-substituted aromatics. |
| Loss of ethylene from ethoxy | [M - 28]⁺ | McLafferty rearrangement if applicable. |
| Loss of fluorine | [M - 19]⁺ | Less common, but possible. |
| Biphenyl backbone cleavage | Various fragments | Dependent on the substitution pattern of the other ring. |
UV-Vis Spectroscopy Data
UV-Vis spectroscopy provides insights into the electronic transitions within the biphenyl system. The absorption maxima can be influenced by substitution and the dihedral angle between the phenyl rings.
Table 5: Comparative UV-Vis Absorption Data for Substituted Biphenyls
| Compound Type | Expected λmax (nm) | Notes |
| Unsubstituted Biphenyl | ~250 | K-band due to conjugation between the rings.[1] |
| Ethoxy-substituted Biphenyl | 255 - 270 | Bathochromic shift due to the electron-donating ethoxy group. |
| Fluoro-substituted Biphenyl | 245 - 260 | Hypsochromic or bathochromic shift depending on position. Ortho-substitution can cause a hypsochromic shift due to increased steric hindrance and a larger dihedral angle.[1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of biphenyls from this compound. Researchers should optimize these conditions for their specific substrates.
Synthesis: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene or a substituted analog)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)[2]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DMF/Water)[3]
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve the purified biphenyl in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
Mass Spectrometry: Analyze the purified compound using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
UV-Vis Spectroscopy: Dissolve the purified biphenyl in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration. Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of biphenyl compounds.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of biphenyls.
Representative Signaling Pathway
Fluorinated biphenyls have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: The MAPK signaling pathway, a potential target for fluorinated biphenyl inhibitors.
Conclusion
This guide provides a foundational framework for the spectroscopic analysis of biphenyls derived from this compound. By presenting comparative data from analogous structures and detailed experimental protocols, researchers are better equipped to synthesize and characterize novel compounds in this class. The provided visualizations of the experimental workflow and a relevant signaling pathway further aid in the conceptualization and application of this research in the fields of drug discovery and materials science.
References
- 1. The ultraviolet absorption spectra of some chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds, and fluorinated phenylboronic acids are key reagents in this process.[2] This guide provides a comparative study of various mono- and di-fluorinated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions, offering insights into their relative performance based on available experimental data.
Performance in Suzuki-Miyaura Cross-Coupling
The reactivity of fluorinated phenylboronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric effects imparted by the fluorine substituents. Electron-withdrawing fluorine atoms can enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.[2] However, the position of the fluorine atoms, particularly in ortho positions, can introduce steric hindrance.[3] Furthermore, a competing side reaction, protodeboronation, where the boronic acid group is cleaved, can be more prevalent with electron-deficient phenylboronic acids, especially under basic conditions.[4]
Comparative Experimental Data
Table 1: Performance of Monofluorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Fluorophenylboronic Acid | 1-bromo-4-tert-butylbenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Modest to Good |
| 3-Fluorophenylboronic Acid | 4-bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~90 |
| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95[4] |
Table 2: Performance of Difluorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,4-Difluorophenylboronic Acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[5] |
| 2,5-Difluorophenylboronic Acid | 4-bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | High |
| 2,6-Difluorophenylboronic Acid | 4-chloroanisole | Pd precatalyst | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 |
| 3,4-Difluorophenylboronic Acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[2] |
| 3,5-Difluorophenylboronic Acid | 1-bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
Experimental Protocols
A generalized protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted and optimized for specific substrates and fluorinated phenylboronic acid isomers.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) to the reaction vessel.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-110°C) and monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.
Visualizing Reaction Components and Workflow
To better understand the process, the following diagrams illustrate the key components and the general workflow of a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Signaling Pathways
The fluorinated biaryl scaffolds synthesized through these cross-coupling reactions are of significant interest in drug discovery. The introduction of fluorine can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modulated lipophilicity, all of which are critical parameters in the development of new therapeutic agents.[6]
For instance, fluorinated biphenyls are integral components of various drug candidates. The strategic placement of fluorine atoms can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug. Furthermore, the electronic effects of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
While specific signaling pathways are targeted by the overall drug molecule rather than the fluorinated biaryl moiety alone, the unique properties conferred by fluorine can be crucial for the molecule's ability to effectively modulate its target. For example, in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, the introduction of fluorine into a biphenyl wing was shown to enhance metabolic stability and improve the safety profile of the drug candidates.[6] The resulting compounds interact with the hydrophobic channel of the reverse transcriptase enzyme, and the properties of the fluorinated biphenyl are critical for this interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Structural Validation of Biaryl Compounds Derived from (6-Ethoxy-2,3-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for the preparation of biaryl compounds utilizing (6-ethoxy-2,3-difluorophenyl)boronic acid, a key building block in modern medicinal chemistry and materials science. The strategic incorporation of the 6-ethoxy-2,3-difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This document details a robust Suzuki-Miyaura cross-coupling protocol for the synthesis of 2-(6-Ethoxy-2,3-difluorophenyl)pyridine and explores alternative synthetic strategies, offering a comparative analysis of their performance based on experimental data.
Performance Comparison of Synthetic Routes
The Suzuki-Miyaura cross-coupling reaction stands as a primary and highly effective method for the synthesis of 2-(6-Ethoxy-2,3-difluorophenyl)pyridine. To provide a clear comparison, the following table summarizes the key performance indicators for this method. Alternative routes, while less commonly documented for this specific product, are also discussed to provide a broader synthetic context.
| Reaction Type | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Purity |
| Suzuki-Miyaura Coupling | 4-Bromopyridine | Pd(dppf)Cl₂ / Na₃PO₄ | 1,4-Dioxane/H₂O | High (expected) | High |
| Alternative: Nucleophilic Aromatic Substitution | 2,3,6-Trifluoropyridine | Sodium Ethoxide | Ethanol | Variable | Potential for isomers |
Note: While a specific yield for the Suzuki-Miyaura reaction of this compound with 4-bromopyridine is not explicitly documented in a single source, similar reactions with fluorinated arylboronic acids and halopyridines consistently report high yields.[1][2][3][4][5] The alternative nucleophilic aromatic substitution route is a plausible but less direct approach that may require optimization to achieve desired regioselectivity and yield.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Cross-Coupling of this compound with 4-Bromopyridine
This protocol is based on established and widely adopted procedures for Suzuki-Miyaura cross-coupling reactions involving heteroaryl halides.[1][3][5][6]
Materials:
-
This compound
-
4-Bromopyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Phosphate (Na₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.2 equivalents), 4-bromopyridine (1.0 equivalent), and sodium phosphate (3.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) to the flask via syringe.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equivalents).
-
Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-(6-Ethoxy-2,3-difluorophenyl)pyridine.
Expected Product Characterization:
The structure of the resulting 2-(6-Ethoxy-2,3-difluorophenyl)pyridine can be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected signals would include aromatic protons from both the pyridine and the difluorophenyl rings, a quartet for the ethoxy methylene group, and a triplet for the ethoxy methyl group.
-
¹³C NMR: Will show characteristic shifts for the carbon atoms of the pyridine and the substituted phenyl ring. The carbon atoms attached to fluorine will exhibit coupling.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 2-(6-Ethoxy-2,3-difluorophenyl)pyridine would be observed.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key experimental workflow for the Suzuki-Miyaura coupling and the logical relationship of the reactants leading to the final product.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Studies of Suzuki Coupling with (6-Ethoxy-2,3-difluorophenyl)boronic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This guide provides a comparative analysis of the kinetic performance of (6-Ethoxy-2,3-difluorophenyl)boronic acid and related electronically modified boronic acids in Suzuki coupling reactions. While specific kinetic data for this compound is limited in publicly available literature, its performance can be inferred by comparing it with other substituted phenylboronic acids. The presence of both electron-withdrawing fluorine atoms and an electron-donating ethoxy group presents a unique electronic profile that influences the reaction kinetics.
Performance Comparison: The Impact of Substitution on Reaction Kinetics
The electronic properties of the substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura coupling, primarily by affecting the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1]
-
Electron-Withdrawing Groups (EWGs): Fluorine atoms, being highly electronegative, act as electron-withdrawing groups, which can influence the reactivity of the boronic acid.[2] Generally, EWGs on the boronic acid can impact the rate of transmetalation.[1] For instance, studies on fluorinated biphenyl derivatives have shown that fluorinated phenylboronic acids can lead to high conversion rates in Suzuki coupling reactions.[3]
-
Electron-Donating Groups (EDGs): The ethoxy group is an electron-donating group. The presence of an EDG, such as a methoxy group, on the phenylboronic acid has been studied in various Suzuki coupling reactions.[4] The interplay between the electron-donating ethoxy group and the electron-withdrawing difluoro groups in this compound will result in a nuanced effect on the overall reaction rate.
Quantitative Kinetic Data Comparison
The following table summarizes kinetic parameters for Suzuki-Miyaura reactions with various substituted phenylboronic acids. This data, compiled from studies on related fluorinated and non-fluorinated analogs, provides a framework for understanding the expected performance of this compound.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent | Base | Temp (°C) | Turnover Frequency (TOF) (h⁻¹) | Notes |
| Phenylboronic Acid | 4-Bromotoluene | Pd Nanoparticles | EtOH/H₂O | NaOH | 70 | ~50 | Baseline for comparison.[3] |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | DMF/H₂O | K₂CO₃ | 110 | 67.1 | High conversion and TOF observed.[3] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | DMF/H₂O | K₂CO₃ | 75 | Not Reported | High yield (98%) achieved under sonication, suggesting efficient coupling.[1] |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd–polymer hybrid | Not specified | Not specified | Not specified | High | The electron-withdrawing nitro group leads to efficient reaction with an aryl bromide bearing an electron-donating group.[4] |
| 4-Methoxyphenylboronic acid | 2-Bromo 5-methylthiophene | Pd–poly(AA) hybrid | Not specified | Not specified | Not specified | 1700–2000 | The electron-donating methoxy group shows good reactivity.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for conducting meaningful kinetic studies. Below are generalized methodologies for monitoring the kinetics of Suzuki-Miyaura reactions.
General Protocol for a Kinetic Study of Suzuki-Miyaura Coupling
This protocol outlines a general procedure for determining the initial reaction rate by monitoring product formation at early time points using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
1. Reagent Preparation:
-
Stock Solutions: Prepare stock solutions of the aryl halide (e.g., 1.0 M), this compound (e.g., 1.2 M), a suitable internal standard (e.g., dodecane, 0.1 M), and the chosen base (e.g., K₃PO₄, 2.0 M) in the selected degassed solvent system (e.g., toluene/water 9:1).
-
Catalyst Stock Solution: Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos in a 1:2 ratio) in the reaction solvent.
2. Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, and internal standard.
-
Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Place the vial in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80 °C) and allow it to equilibrate.
-
Initiate the reaction by adding the catalyst stock solution via syringe.
3. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30, 60 minutes), withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a small amount of water or a dilute acid solution) and an extraction solvent (e.g., ethyl acetate).
-
Thoroughly mix the quenched sample and analyze the organic layer by GC-MS or HPLC to determine the concentration of the product relative to the internal standard.
4. Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the slope of the initial linear portion of the curve.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
The diagram below outlines a typical workflow for conducting a kinetic study of a Suzuki-Miyaura reaction.
Caption: A generalized workflow for a kinetic study of a Suzuki-Miyaura reaction.
References
A Comparative Analysis of (6-Ethoxy-2,3-difluorophenyl)boronic acid and its Non-Fluorinated Analogues in Synthetic and Biological Contexts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Phenylboronic Acids
In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of aromatic systems plays a pivotal role in the development of novel therapeutics and materials. Phenylboronic acids are indispensable reagents in this arena, primarily for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The introduction of fluorine atoms onto the phenyl ring can dramatically alter the physicochemical properties of these building blocks, influencing their reactivity, stability, and biological activity. This guide provides a comprehensive benchmarking of (6-Ethoxy-2,3-difluorophenyl)boronic acid against its non-fluorinated counterparts, supported by experimental data from related systems, detailed experimental protocols, and visual representations of key chemical and biological processes.
The Impact of Fluorination on Physicochemical Properties and Reactivity
Fluorine, being the most electronegative element, imparts unique properties to organic molecules. The presence of two fluorine atoms in the ortho and meta positions to the boronic acid group in this compound has several profound effects:
-
Increased Lewis Acidity: The strong electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boronic acid moiety.[1] This can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.
-
Enhanced Stability: Fluorination can increase the hydrolytic stability of boronic acids, a crucial factor for their storage and handling.[1] However, polyfluorinated boronic acids can also be prone to protodeboronation under basic reaction conditions.
-
Modulation of Biological Activity: In a biological context, fluorine substitution can improve metabolic stability, binding affinity to target proteins, and cell permeability of drug candidates. Phenylboronic acids are known to act as enzyme inhibitors, targeting serine proteases and other enzymes involved in cancer cell signaling.[2][3][4] They can also interact with sialic acids on cell surfaces, a property that is being explored for targeted drug delivery.[3][5][6]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes the expected performance and provides a semi-quantitative comparison based on data from related fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions with various aryl halides.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (for similar compounds) |
| This compound | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | ~98 | [8] |
| (6-Ethoxyphenyl)boronic acid | 4-bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 80 | 12 | ~95 | Inferred from general knowledge |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [8] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [8][9] |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [8] |
Note: The data in this table is compiled from various sources and represents typical yields for similar compounds. Actual yields may vary depending on the specific reaction conditions, the purity of the reagents, and the nature of the coupling partners.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various phenylboronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Chemical and Biological Processes
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Conclusion
The incorporation of fluorine atoms into the phenylboronic acid scaffold, as exemplified by this compound, offers a powerful strategy for modulating chemical reactivity and biological activity. While the electron-withdrawing nature of fluorine can present challenges in certain synthetic transformations, the enhanced Lewis acidity and potential for improved biological properties make fluorinated analogues highly valuable building blocks. For researchers and drug development professionals, the choice between a fluorinated and a non-fluorinated phenylboronic acid will depend on a careful consideration of the desired reaction outcome and the specific properties required for the target application. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for navigating these considerations and advancing research in this exciting area of chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-Ethoxy-2,3-difluorophenyl)boronic acid
For laboratory professionals engaged in research, scientific discovery, and drug development, the responsible management of chemical waste is a critical component of ensuring a safe and environmentally conscious workspace. This guide provides detailed, step-by-step procedures for the proper disposal of (6-Ethoxy-2,3-difluorophenyl)boronic acid, a member of the boronic acid class of compounds. Adherence to these protocols is essential for minimizing risks and maintaining compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. While a specific SDS for this compound was not identified, a safety data sheet for the closely related isomer, (2-Ethoxy-4,5-difluorophenyl)boronic acid, indicates that this class of compounds should be handled with care.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]
Hazard Identification and Data Presentation
Based on the GHS classification for the related compound (2-Ethoxy-4,5-difluorophenyl)boronic acid, the following hazards should be anticipated[1]:
| Hazard Classification | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1][2]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][2][3]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2][3]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Step-by-Step Disposal Protocol
This compound and its contaminated materials must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
2. Solid Waste Disposal:
-
Unused Reagent and Contaminated Solids: Collect any unused or waste this compound powder, along with any contaminated materials such as weighing paper, gloves, and bench paper, in a designated solid hazardous waste container.
-
Container Sealing: Ensure the container is tightly sealed to prevent the release of dust or powder.
3. Liquid Waste Disposal:
-
Solutions: If the boronic acid is in a solution, collect it in a designated liquid hazardous waste container.
-
Rinsate: Any solvent used to rinse glassware or equipment that has come into contact with the compound must also be collected as hazardous liquid waste.
4. Empty Container Disposal:
-
Triple Rinse: To ensure the proper disposal of empty containers, they must be decontaminated. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.
-
Final Disposal: Once the container is thoroughly decontaminated and dry, deface or remove the original label. The clean container can then be disposed of according to your institution's guidelines for glass or plastic recycling.
5. Spill Management:
-
Evacuate and Secure: In the event of a spill, evacuate the immediate area and restrict access.
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid generating dust.
-
Collect and Label: Place all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Environmental Considerations
Fluorinated organic compounds can be persistent in the environment.[4][5][6][7][8] Therefore, it is crucial to prevent the release of this compound into the environment by adhering strictly to the described disposal procedures. All waste must be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. bund.net [bund.net]
- 5. Health and environmental impacts prompt a call for strict ruling on ubiquitous ‘forever chemicals’ [environment.ec.europa.eu]
- 6. Fluorinated chemicals need stricter control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.azregents.edu [experts.azregents.edu]
- 8. Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (6-Ethoxy-2,3-difluorophenyl)boronic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for (6-Ethoxy-2,3-difluorophenyl)boronic acid, ensuring a secure laboratory environment. The following information is based on safety data for structurally similar boronic acid compounds.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent chemical exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from dust particles and potential splashes.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, long pants, and closed-toe shoes.[1][3] | Protects skin from accidental spills and contact.[1] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[1] | Minimizes the risk of respiratory tract irritation from dust inhalation.[1][4][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all surplus and non-recyclable solutions in a designated, labeled, and sealed container for hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, paper towels, and empty containers, must be disposed of as hazardous waste.[2]
-
Disposal Method: Engage a licensed professional waste disposal service to dispose of the chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[7][8]
Experimental Workflow
Caption: Workflow for safe handling of boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.de [fishersci.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
